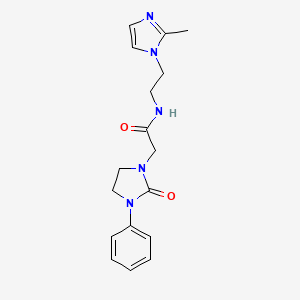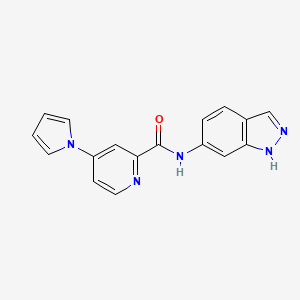![molecular formula C23H20FNO2 B2844018 2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850905-31-6](/img/structure/B2844018.png)
2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one” is a complex organic molecule. It contains a benzyl group, a fluorophenyl group, and an isoquinolinone group. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Amidoxime derivatives, including our compound of interest, have been investigated for their potential as antileishmanial agents. The unexpected amide derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide, was synthesized in an 85% yield. Its formation was attributed to the strong electron effect of the nitro group and the influence of ethanol as a polar protic solvent. Alternatively, the desired amidoxime derivative was obtained using an alternative protocol. This unique compound warrants further evaluation in medicinal chemistry and other relevant areas .
Environmental Applications
Amidoximes are extensively studied for environmental purposes, particularly in the treatment of seawater or wastewater. Their ability to chelate metal ions and remove pollutants makes them valuable candidates for environmental remediation .
Organic Synthesis and Medicinal Chemistry
The amidoxime moiety has gained attention in organic synthesis and medicinal chemistry. Researchers explore its reactivity and versatility in designing novel compounds with potential therapeutic applications. Our compound’s unusual structure, featuring a nitro group adjacent to the amidoxime, provides an interesting avenue for drug development .
Polymer Science
Amidoxime-containing polymers have been investigated for their metal-binding properties. These polymers find applications in ion exchange resins, adsorbents, and catalysts. The compound’s unique structure may contribute to the design of functionalized polymers with tailored properties .
Plant Hormone Analogues
Indole derivatives, including our compound, have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While our compound is not directly related to IAA, its indole moiety could inspire the development of novel plant growth regulators or analogues .
Phosphine Oxide Modification
In a different context, phosphine oxide derivatives have been incorporated into epoxy resins. Our compound, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), could potentially serve as a modifier in epoxy-based materials, affecting their mechanical properties and flame retardancy .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c24-19-11-9-18(10-12-19)16-27-22-8-4-7-21-20(22)13-14-25(23(21)26)15-17-5-2-1-3-6-17/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACAZYQVEDLRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

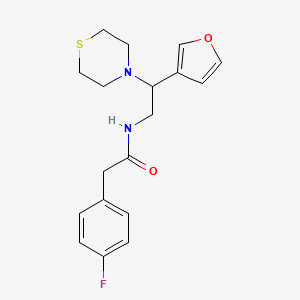
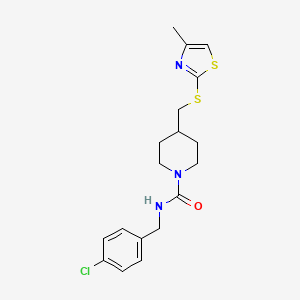

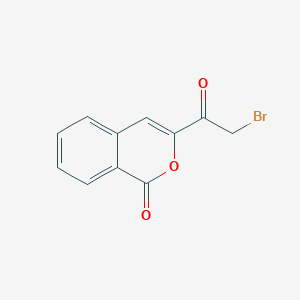

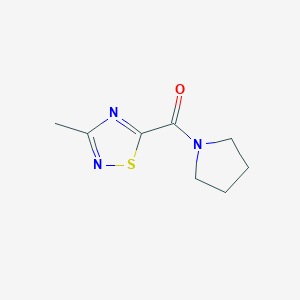
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline](/img/structure/B2843947.png)
![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2843948.png)
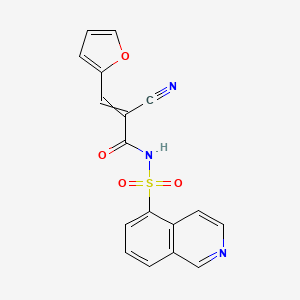
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)
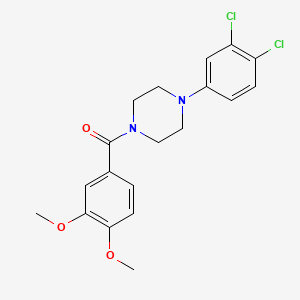
![N-[3-(methylcarbamoyl)-2-thienyl]-1-(2-thienylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2843954.png)
